ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
870243-07-5 |
|---|---|
Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3 |
InChI Key |
AWTBVNLGTIJRKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NC=C2O1)Cl |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of Ethyl 4 Chlorofuro 2,3 C Pyridine 2 Carboxylate
Reactions Involving the Chloro-Substituent at Position 4
The chlorine atom at the C-4 position of the furo[2,3-c]pyridine (B168854) ring is activated towards nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom. This facilitates a range of functionalization reactions, including nucleophilic aromatic substitution, reduction, and cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a principal pathway for the functionalization of 4-chlorofuro[2,3-c]pyridines. The electron-deficient nature of the pyridine (B92270) ring at positions 2 and 4 makes it susceptible to attack by various nucleophiles.
The displacement of the C-4 chloro substituent by oxygen nucleophiles, such as alkoxides, provides a direct route to 4-alkoxyfuro[2,3-c]pyridine derivatives. In analogous systems like 4-chloro-2-substituted furo[3,2-c]pyridines, these reactions proceed efficiently in the presence of the corresponding sodium alkoxide. The reaction is typically carried out by heating the chloro derivative with an excess of sodium ethoxide, propoxide, or isopropoxide in their respective alcohols.
Table 1: Nucleophilic Substitution of 4-Chlorofuro[3,2-c]pyridines with Oxygen Nucleophiles Data based on reactions of the isomeric 4-chlorofuro[3,2-c]pyridine system.
| Entry | Nucleophile | Product |
| 1 | Sodium ethoxide | 4-Ethoxy-furo[3,2-c]pyridine derivative |
| 2 | Sodium propoxide | 4-Propoxy-furo[3,2-c]pyridine derivative |
| 3 | Sodium isopropoxide | 4-Isopropoxy-furo[3,2-c]pyridine derivative |
Nitrogen nucleophiles readily displace the chlorine atom at the 4-position, leading to the formation of various 4-aminofuro[2,3-c]pyridine derivatives. Studies on the isomeric 4-chlorofuro[3,2-c]pyridines have demonstrated successful substitution with cyclic secondary amines such as morpholine, piperidine, and pyrrolidine. These reactions typically provide the corresponding 4-substituted aminofuro[3,2-c]pyridines in good yields. researchgate.net Similarly, hydrazine hydrate can act as a nucleophile, leading to the formation of 4-hydrazinylfuro[2,3-c]pyridine derivatives.
Table 2: Nucleophilic Substitution of 4-Chlorofuro[3,2-c]pyridines with Nitrogen Nucleophiles Data based on reactions of the isomeric 4-chlorofuro[3,2-c]pyridine system. researchgate.net
| Entry | Nucleophile | Product |
| 1 | Morpholine | 4-Morpholinofuro[3,2-c]pyridine derivative |
| 2 | Piperidine | 4-Piperidinofuro[3,2-c]pyridine derivative |
| 3 | Pyrrolidine | 4-(Pyrrolidin-1-yl)furo[3,2-c]pyridine derivative |
| 4 | Hydrazine hydrate | 4-Hydrazinylfuro[3,2-c]pyridine derivative |
Reactions of 4-chlorofuro[2,3-c]pyridines with carbon nucleophiles have not been extensively reported in the literature. However, based on the general reactivity of 4-chloropyridines, it is plausible that stabilized carbanions, such as those derived from malonates or cyanoacetates, could participate in nucleophilic aromatic substitution under suitable basic conditions to form new carbon-carbon bonds at the C-4 position.
Reduction Reactions (e.g., halogen removal)
The reductive dehalogenation of the C-4 chloro substituent offers a pathway to the parent furo[2,3-c]pyridine scaffold. A common method for the reduction of chloro-heterocycles is catalytic hydrogenation. For the related 4-chlorofuro[3,2-c]pyridine system, reduction has been successfully achieved using hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst in ethanol. researchgate.net This method provides a mild and efficient way to remove the halogen.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for the functionalization of halo-pyridines.
Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base. It is anticipated that ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate would readily undergo Suzuki coupling with various aryl- and heteroarylboronic acids to yield 4-aryl- and 4-heteroarylfuro[2,3-c]pyridine derivatives.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction would be applicable to this compound for the introduction of alkynyl moieties at the C-4 position.
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by a palladium complex. This methodology could be employed to introduce a wide range of alkyl, alkenyl, aryl, and alkynyl groups at the C-4 position of the furo[2,3-c]pyridine ring system.
Reactions Involving the Ester Moiety at Position 2
The ethyl ester group at the 2-position of the furan (B31954) ring is amenable to several common transformations typical of carboxylic acid esters.
Hydrolysis to Carboxylic Acids
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-chlorofuro[2,3-c]pyridine-2-carboxylic acid, can be achieved under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: This reversible reaction is typically carried out by heating the ester in the presence of an aqueous mineral acid, such as hydrochloric acid or sulfuric acid. The equilibrium can be shifted towards the carboxylic acid by using a large excess of water.
Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method for ester hydrolysis is saponification. This involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. This method is often preferred due to its irreversibility and typically higher yields.
| Reaction | Reagents | Product |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 4-chlorofuro[2,3-c]pyridine-2-carboxylic acid |
| Base-Catalyzed Hydrolysis | 1. NaOH or KOH (aq) 2. H₃O⁺ | 4-chlorofuro[2,3-c]pyridine-2-carboxylic acid |
Transesterification Reactions
Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the ester is treated with an excess of a different alcohol (R'OH). The use of the alcohol as the solvent drives the equilibrium towards the formation of the new ester. masterorganicchemistry.com
Base-Catalyzed Transesterification: An alkoxide (R'O⁻) is used as the catalyst in this process. The reaction proceeds through nucleophilic acyl substitution, with the incoming alkoxide displacing the ethoxide group. To favor the product, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com
| Catalyst | Reagents | Product |
| Acid (e.g., H₂SO₄) | R'OH (excess) | Alkyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate |
| Base (e.g., NaOR') | R'OH | Alkyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate |
Reduction to Alcohols
The ester group can be reduced to a primary alcohol, (4-chlorofuro[2,3-c]pyridin-2-yl)methanol. Strong reducing agents are typically required for this transformation.
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of readily reducing esters to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.
Sodium Borohydride (NaBH₄): While generally less reactive than LiAlH₄, NaBH₄ can also be used for the reduction of esters, although the reaction may require higher temperatures or longer reaction times.
| Reagent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., THF) | (4-chlorofuro[2,3-c]pyridin-2-yl)methanol |
| Sodium Borohydride (NaBH₄) | Protic Solvent (e.g., Ethanol) | (4-chlorofuro[2,3-c]pyridin-2-yl)methanol |
Amidation Reactions
The ethyl ester can be converted to the corresponding amide, 4-chlorofuro[2,3-c]pyridine-2-carboxamide, through reaction with ammonia or primary or secondary amines. This reaction, known as aminolysis, often requires elevated temperatures and may be slow. The reactivity can be enhanced by converting the carboxylic acid (obtained from hydrolysis) to a more reactive species like an acyl chloride or by using coupling agents.
| Reagent | Conditions | Product |
| Ammonia (NH₃) | Heat | 4-chlorofuro[2,3-c]pyridine-2-carboxamide |
| Primary/Secondary Amine (RNH₂/R₂NH) | Heat | N-substituted-4-chlorofuro[2,3-c]pyridine-2-carboxamide |
Reactions at the Fused Ring System
The furo[2,3-c]pyridine core can undergo electrophilic substitution reactions. The position of substitution is influenced by the directing effects of the fused rings and the existing substituents.
Electrophilic Substitution on the Furan Ring (e.g., bromination, nitration, lithiation)
The furan ring is generally more susceptible to electrophilic attack than the pyridine ring. The presence of the electron-withdrawing ester group at position 2 would be expected to deactivate the furan ring to some extent, directing incoming electrophiles to other available positions.
Bromination and Nitration: Direct bromination or nitration of the furan ring in furo[2,3-c]pyridine systems is not well-documented in the literature for this specific substitution pattern. In related benzofuro[2,3-c]pyridines, electrophilic substitution such as nitration has been shown to occur on the benzene ring, suggesting the furan ring is less reactive in that particular system. For the parent furo[2,3-c]pyridine, the reactivity of the furan ring towards electrophiles would need to be determined experimentally, with the position of attack being influenced by the existing chloro and ester substituents.
Lithiation: The lithiation of the parent furo[2,3-c]pyridine has been studied, providing insight into the reactivity of the ring system. researchgate.net Lithiation with n-butyllithium (n-BuLi) occurs regioselectively at the C-2 position of the furan ring. researchgate.net In the case of this compound, the C-2 position is already substituted. The directing effects of the chloro and ester groups, as well as the pyridine nitrogen, would influence the position of any subsequent lithiation. Further deprotonation could potentially occur at an available position on the furan or pyridine ring, depending on the reaction conditions and the base used. researchgate.net
| Reaction | Reagent | Expected Site of Substitution |
| Lithiation | n-BuLi | C-2 (in unsubstituted furo[2,3-c]pyridine) researchgate.net |
Electrophilic Substitution on the Pyridine Ring (e.g., chlorination, acetoxylation)
Predictively, any attempt at direct electrophilic substitution on the pyridine ring of this compound would likely require harsh reaction conditions and may lead to a mixture of products or decomposition. The positions meta to the nitrogen atom (C-5 and C-7) would be the most likely sites of attack, albeit with low reactivity.
Table 1: Predicted Reactivity towards Electrophilic Substitution
| Electrophile | Reagent/Conditions | Predicted Outcome |
| Chlorination | Cl₂ / Lewis Acid | Low reactivity, potential for substitution at C-5 or C-7, or on the furan ring. |
| Acetoxylation | Pb(OAc)₄ or similar | Low reactivity, potential for substitution at C-5 or C-7. umich.edu |
N-Oxidation and Subsequent Reactions (e.g., cyanation)
The nitrogen atom of the pyridine ring in this compound is susceptible to oxidation, forming the corresponding N-oxide. This transformation is a common strategy to activate the pyridine ring for subsequent nucleophilic substitutions.
N-Oxidation: The oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane.
Subsequent Cyanation: The resulting N-oxide can then undergo reactions with nucleophiles. A well-established reaction for pyridine N-oxides is cyanation, often achieved using reagents like trimethylsilyl cyanide (TMSCN) in the presence of an activating agent such as dimethylcarbamoyl chloride. chem-soc.si The cyanation is expected to occur at the C-7 position (alpha to the N-oxide), a position activated towards nucleophilic attack. This provides a valuable route for introducing a cyano group, which can be further elaborated.
Table 2: N-Oxidation and Cyanation of this compound
| Reaction | Reagents and Conditions | Expected Product |
| N-Oxidation | m-CPBA, CH₂Cl₂ | This compound N-oxide |
| Cyanation | TMSCN, (CH₃)₂NCOCl, CH₃CN | Ethyl 7-cyano-4-chlorofuro[2,3-c]pyridine-2-carboxylate |
Other Significant Transformations and Derivatization Strategies
Beyond modifications to the core heterocyclic system, the functional groups present on this compound offer numerous opportunities for derivatization.
Formation of Furo[2,3-c]pyridine-Fused Heterocycles (e.g., pyrazolo-fused systems)
The versatile scaffold of this compound can serve as a precursor for the synthesis of more complex fused heterocyclic systems. For instance, the reaction with hydrazine hydrate can lead to the formation of a pyrazolo-fused system. This transformation likely proceeds through the initial formation of the corresponding carbohydrazide, followed by an intramolecular cyclization involving the chloro substituent at the 4-position. The resulting pyrazolo[3,4-c]furo[2,3-d]pyridine derivatives are of interest due to their structural analogy to known biologically active pyrazolopyridines. rsc.orgmdpi.commdpi.comnih.gov
Table 3: Synthesis of a Pyrazolo-Fused Heterocycle
| Reagent | Conditions | Product |
| Hydrazine hydrate | Reflux in a suitable solvent (e.g., ethanol) | A derivative of pyrazolo[3,4-c]furo[2,3-d]pyridine |
Functional Group Interconversions
The ethyl ester and chloro functionalities are amenable to a variety of standard organic transformations, allowing for the synthesis of a diverse library of derivatives.
Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. researchgate.net Basic hydrolysis, using an alkali hydroxide solution followed by acidification, is often preferred as it is typically irreversible. The resulting carboxylic acid can then be used in amide bond formation or other transformations.
Amination: The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution by amines. This reaction, likely requiring elevated temperatures, provides a straightforward method to introduce a variety of amino substituents at this position, significantly expanding the chemical space accessible from the starting material.
Reduction of the Ester: The ethyl ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). This transformation introduces a hydroxymethyl group at the 2-position, which can be a handle for further functionalization. In a related benzofuro[3,2-b]pyridine system, boranate reduction has been successfully employed to convert an ethyl ester to a carbinol. nih.gov
Table 4: Key Functional Group Interconversions
| Transformation | Reagents and Conditions | Product Functional Group |
| Ester Hydrolysis | 1. NaOH (aq), heat2. H₃O⁺ | Carboxylic Acid (-COOH) |
| Amination | R-NH₂, heat | Substituted Amine (-NHR) |
| Ester Reduction | LiAlH₄ or DIBAL-H, THF | Primary Alcohol (-CH₂OH) |
Spectroscopic and Advanced Structural Characterization of Ethyl 4 Chlorofuro 2,3 C Pyridine 2 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons of the furopyridine core and the protons of the ethyl ester group.
Furopyridine Core Protons: The fused ring system contains three aromatic protons. The proton on the furan (B31954) ring is anticipated to appear as a singlet in the downfield region, characteristic of protons in electron-deficient heterocyclic systems. The two protons on the pyridine (B92270) ring would likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the fused furan ring.
Ethyl Ester Protons: The ethyl group will present as a quartet and a triplet. The methylene protons (-CH2-) adjacent to the ester oxygen are expected to produce a quartet, while the terminal methyl protons (-CH3) will generate a triplet.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-furan | 7.0 - 7.5 | Singlet | N/A |
| H-pyridine (adjacent to Cl) | 8.0 - 8.5 | Doublet | ~5-6 |
| H-pyridine (adjacent to fusion) | 7.5 - 8.0 | Doublet | ~5-6 |
| -OCH2CH3 | 4.2 - 4.5 | Quartet | ~7 |
Note: These are predicted values and may vary in experimental conditions.
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
Aromatic and Heterocyclic Carbons: The spectrum is expected to show signals for the seven carbon atoms of the furopyridine core. The carbon atom attached to the chlorine (C-4) and the carbons of the furan ring will have characteristic chemical shifts. The bridgehead carbons involved in the ring fusion will also display unique resonances.
Ester Carbons: The carbonyl carbon of the ester group is anticipated to have a chemical shift in the range of 160-170 ppm. The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | 160 - 170 |
| C-Cl | 145 - 155 |
| Aromatic/Heterocyclic C | 110 - 150 |
| -OCH2CH3 | 60 - 65 |
Note: These are predicted values and may vary in experimental conditions.
To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between adjacent protons, for instance, confirming the coupling between the two pyridine protons and within the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
HRMS is essential for determining the precise molecular weight of the compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C10H8ClNO3), the expected exact mass would be calculated based on the most abundant isotopes of each element. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).
In an electron ionization (EI) mass spectrum, the molecule would undergo fragmentation, providing valuable structural information. Predicted fragmentation pathways for this compound could include:
Loss of the ethoxy group (-•OCH2CH3): This would result in a fragment corresponding to the acylium ion.
Loss of ethylene (-C2H4): This would occur via a McLafferty rearrangement if sterically feasible, leading to a carboxylic acid fragment.
Loss of the entire ester group (-•COOCH2CH3): This would generate a fragment corresponding to the furopyridine core.
Cleavage of the furan or pyridine ring: More energetic fragmentation could lead to the opening of the heterocyclic rings.
Analysis of these fragmentation patterns would provide further confirmation of the compound's structure.
Predicted Collision Cross Section (CCS) Analysis
Collision Cross Section (CCS) is an important physicochemical property that describes the size and shape of an ion in the gas phase. In modern analytical workflows, particularly those involving ion mobility-mass spectrometry (IM-MS), CCS values serve as a valuable identification parameter, complementing mass-to-charge ratio and retention time.
For novel compounds like this compound, where an experimental standard may not be available, CCS values can be predicted using computational methods. These predictions are often based on machine learning algorithms or other theoretical models that utilize the molecule's three-dimensional structure. nih.gov Such models are trained on large databases of experimentally determined CCS values and can predict the CCS for a given ion, such as the protonated molecule ([M+H]⁺) or other adducts, in a specific drift gas like nitrogen. nih.gov
The predicted CCS value provides an additional layer of confidence in compound identification during non-targeted analysis. While experimental determination is the gold standard, a close match between an observed CCS value and a predicted one can significantly strengthen a structural hypothesis. The accuracy of these predictions typically falls within a few percent relative error, offering a robust tool for distinguishing between isomers and identifying unknown compounds. nih.gov
Below is a table illustrating the type of data that would be generated from a CCS prediction analysis for this compound.
| Ion Adduct | Predicted CCS (Ų) in N₂ | Prediction Algorithm | Notes |
| [M+H]⁺ | 145.8 | Machine Learning (SVM) | Predicted for protonated species. |
| [M+Na]⁺ | 151.2 | Trajectory Method (TM) | Predicted for sodium adduct. |
| [M+K]⁺ | 155.9 | Machine Learning (SVM) | Predicted for potassium adduct. |
Note: The values presented in this table are hypothetical and serve to illustrate the data format for predicted CCS analysis. Specific values would be generated using specialized computational software.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its key structural components.
The analysis of related heterocyclic and aromatic ester compounds allows for the prediction of the principal absorption peaks. researchgate.netresearchgate.net The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the ethyl ester group, typically appearing in the 1715-1730 cm⁻¹ region. vscht.cz Vibrations corresponding to the aromatic C=C and C=N bonds of the fused furo[2,3-c]pyridine (B168854) ring system would be observed in the 1600-1450 cm⁻¹ range. The C-O stretching vibrations of the ester and the furan ether linkage are expected to produce strong bands between 1300 cm⁻¹ and 1000 cm⁻¹. Furthermore, the C-Cl stretch would likely be found in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be located just below 3000 cm⁻¹. vscht.czresearchgate.net
The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine/Furan) | Medium |
| 2980-2850 | C-H Stretch | Aliphatic (Ethyl group) | Medium |
| 1730-1715 | C=O Stretch | Ester | Strong |
| 1600-1450 | C=C / C=N Stretch | Aromatic Ring System | Medium-Strong |
| 1300-1200 | C-O Stretch | Ester | Strong |
| 1150-1050 | C-O-C Stretch | Furan Ether | Strong |
| ~750 | C-Cl Stretch | Aryl Halide | Medium-Strong |
X-ray Crystallography: Solid-State Structure and Regiochemistry Confirmation
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the specific arrangement of substituents (regiochemistry). For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of the fused ring system and the positions of the chloro and ethyl carboxylate groups.
The analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the planarity of the furo[2,3-c]pyridine core. mdpi.com It would also reveal the conformation of the ethyl ester substituent relative to the ring system. Furthermore, the crystallographic data details the packing of molecules within the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or π–π stacking that might be present. mdpi.com While a specific crystal structure for the title compound is not publicly available, the table below represents the typical crystallographic data that would be obtained from such an analysis, based on data from similar heterocyclic molecules. researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₁H₈ClNO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| β (°) | 95.5 |
| Volume (ų) | 1002 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.58 |
Note: The values in this table are hypothetical and illustrative of typical data obtained from an X-ray crystallography experiment.
Purity Assessment Techniques (e.g., HPLC, TLC)
Assessing the purity of a synthesized compound is critical for its use in further applications. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard techniques for this purpose.
Thin-Layer Chromatography (TLC) is a rapid and effective qualitative method for monitoring reaction progress and assessing the purity of a sample. For this compound, a sample would be spotted on a silica gel plate and developed with an appropriate solvent system, such as a mixture of ethyl acetate and hexane. researchgate.net The compound, being moderately polar, would travel up the plate to a certain distance. Impurities with different polarities would separate, appearing as distinct spots. The purity is visually assessed by the presence of a single, well-defined spot under UV light. The retention factor (Rf) value of the spot is characteristic for a given compound and solvent system. slideshare.net
High-Performance Liquid Chromatography (HPLC) provides a more accurate, quantitative assessment of purity. A reverse-phase HPLC method would be suitable for this compound. ptfarm.pl The analysis would typically use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile. ptfarm.plresearchgate.net The compound would elute at a specific retention time. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, typically expressed as a percentage. A validated HPLC method can detect impurities at very low levels. researchgate.net
The following table outlines plausible parameters for TLC and HPLC analysis of the title compound.
| Technique | Parameter | Description |
| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) | |
| Detection | UV light at 254 nm | |
| HPLC | Stationary Phase | C18 silica column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV detector at a suitable wavelength (e.g., 275 nm) |
Computational and Theoretical Investigations of Furo 2,3 C Pyridine Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic properties of furo[2,3-c]pyridine (B168854) derivatives. These studies offer a microscopic view of the electron distribution and its influence on the molecule's reactivity and stability.
Density Functional Theory (DFT) calculations have been a cornerstone in understanding the electronic structure of pyridine (B92270) derivatives. nih.govresearchgate.netresearchgate.net For instance, studies on related compounds have utilized DFT to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. While specific HOMO-LUMO gap values for ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate are not detailed in the provided information, the general principles of DFT suggest that the electron-withdrawing nature of the chlorine atom and the carboxylate group, combined with the fused ring system, would significantly influence the electronic landscape and, consequently, the molecule's reactivity.
The distribution of electron density across a molecule is crucial for understanding its electrostatic potential and how it interacts with other molecules. Net atomic charges provide a quantitative measure of this distribution. Although specific charge distribution data for this compound is not available, studies on analogous structures like ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate reveal the expected polarization due to electronegative atoms. researchgate.net In this compound, the oxygen, nitrogen, and chlorine atoms would be expected to carry partial negative charges, while the adjacent carbon atoms would exhibit partial positive charges. This charge separation is fundamental to its intermolecular interactions and binding capabilities.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its biological activity. Conformational analysis and molecular dynamics simulations are powerful tools to explore the potential shapes a molecule can adopt and its dynamic behavior over time.
For related compounds like ethyl 4-chloro-7-iodoquinoline-3-carboxylate, conformational analysis has revealed the existence of different stable conformers based on the rotation of the ester group. researchgate.net It is highly probable that this compound also exhibits different conformational isomers due to the rotational freedom of the ethyl carboxylate group. Identifying the lowest energy conformer is essential, as it often represents the most populated and biologically relevant structure. Molecular dynamics simulations could further provide insights into the flexibility of the fused ring system and the side chain, which is crucial for understanding how the molecule might adapt its shape upon interacting with a biological target.
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to understand how a potential drug molecule might interact with its protein target. nih.govnih.govmdpi.com
In the context of furo[2,3-c]pyridine derivatives, docking studies would be invaluable for identifying potential biological targets and elucidating the key interactions at the binding site. For instance, studies on other pyridine-3-carboxamide (B1143946) analogs have successfully used molecular docking to identify potent inhibitors of specific enzymes. nih.gov A typical docking study for this compound would involve placing the molecule into the active site of a target protein and calculating the binding energy. The results would highlight important interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. This information is critical for the rational design of more potent and selective analogs.
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Pyridine-3-carboxamide analog 4a | Monomeric Ralstonia solanacearum lectin (4CSD) | -8.910 | Not Specified nih.gov |
| Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylate 1j | Not Specified | -9.25 | Not Specified nih.gov |
| Ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylate 1k | Not Specified | -8.42 | Not Specified nih.gov |
This table presents data from related compounds to illustrate the type of information obtained from molecular docking studies.
Structure-Property Relationships Derived from Computational Data
By integrating the findings from quantum chemical calculations, conformational analysis, and molecular docking, it is possible to establish structure-property relationships. These relationships provide a framework for understanding how modifications to the molecular structure of this compound would affect its physicochemical and biological properties.
For example, computational data can predict how substituting the chlorine atom with other functional groups would alter the molecule's electronic properties, solubility, and binding affinity to a target receptor. The analysis of structure-activity relationships in a series of pyridine-3-carboxamide analogs has shown that the type and position of substituents on the aromatic rings strongly influence their biological activity. nih.gov Similarly, the computational data for this compound can guide the synthesis of new derivatives with improved properties, demonstrating the predictive power of theoretical and computational chemistry in modern chemical research.
Biological Activity and Mechanistic Studies of Furo 2,3 C Pyridine Derivatives Excluding Clinical Human Trials
Target-Based Biological Activity Evaluations (In Vitro)
In vitro studies have explored the interaction of furopyridine derivatives with various protein targets, revealing their potential as modulators of key cellular signaling pathways.
Furopyridine derivatives have been primarily investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
B-Raf Inhibition : A series of furo[2,3-c]pyridine-based indanone oximes have been identified as highly potent and selective inhibitors of B-Raf kinase. nih.govresearchgate.net These compounds were developed from initial hits identified through virtual and high-throughput screening. nih.gov The B-Raf protein is a key component of the MAPK signaling pathway, and its inhibition is a validated strategy in cancer therapy. f1000research.com
Lck Inhibition : Derivatives of the related furo[2,3-d]pyrimidine scaffold have been investigated as inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). nih.govdrugbank.com Specifically, 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines were identified as potent, albeit non-selective, inhibitors of Lck. nih.govdrugbank.com Lck is a critical signaling molecule in T-cells, making it a target for autoimmune diseases and certain cancers. crossfire-oncology.com Additionally, the furo[2,3-b]pyridine (B1315467) scaffold has been noted for its potential in developing Lck kinase inhibitors. nih.gov
EGFR Inhibition : The furo[2,3-d]pyrimidine core has been extensively used to develop inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov A series of 4-anilino-furo[2,3-d]pyrimidine derivatives were designed as dual inhibitors of EGFR and HER2. nih.govresearchgate.net Certain compounds with a 5-carboxylic acid side chain demonstrated significant submicromolar EGFR inhibition. nih.govresearchgate.net Furanopyrimidine-based compounds have also been developed as third-generation EGFR inhibitors, showing potent activity against mutant forms of the enzyme. acs.org
AKT Inhibition : Furo[2,3-d]pyrimidine derivatives have been synthesized as dual inhibitors of PI3K/AKT, key components of a critical cell survival pathway. rsc.orgnih.gov One such derivative, combining the furopyrimidine scaffold with a 1,3,4-thiadiazole moiety, demonstrated potent inhibitory activity against both PI3Kα/β and AKT enzymes, with IC50 values of 0.175 µM (PI3Kα), 0.071 µM (PI3Kβ), and 0.411 µM (AKT). rsc.orgnih.gov The furo[2,3-b]pyridine structure is also recognized as a template for Akt kinase inhibitors. nih.gov
No specific in vitro inhibition data for furo[2,3-c]pyridine (B168854) derivatives against IGF-1R, CAMKK2, or Herpesvirus Polymerases were identified in the reviewed literature.
Table 1: In Vitro Kinase Inhibition by Furopyridine Derivatives
| Kinase Target | Derivative Scaffold | Key Compound(s) | In Vitro Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| B-Raf | Furo[2,3-c]pyridine | Indanone oximes | Potent and selective | nih.govresearchgate.net |
| Lck | Furo[2,3-d]pyrimidine | 4-Amino-5,6-biaryl derivatives | Potent inhibitors | nih.govdrugbank.com |
| EGFR | Furo[2,3-d]pyrimidine | 4-Anilino derivatives | Submicromolar inhibition | nih.govresearchgate.net |
| PI3Kα | Furo[2,3-d]pyrimidine | 1,3,4-Thiadiazole conjugate (10b) | 0.175 µM | rsc.orgnih.gov |
| PI3Kβ | Furo[2,3-d]pyrimidine | 1,3,4-Thiadiazole conjugate (10b) | 0.071 µM | rsc.orgnih.gov |
While pyridine-containing compounds are known to interact with a wide range of G-protein coupled receptors (GPCRs), specific receptor binding and functional selectivity studies for furo[2,3-c]pyridine derivatives are not extensively detailed in the available research. The prediction of ligand binding affinity for GPCRs remains a complex computational challenge, often requiring detailed structural information. researchgate.net
There is no specific information available in the reviewed literature regarding the evaluation of furo[2,3-c]pyridine derivatives as inhibitors of the Protease-Activated Receptor 2 (PAR-2) signaling pathway.
Antimicrobial and Antifungal Activity Investigations (In Vitro)
The antimicrobial potential of the furopyridine core has been explored, leveraging the known bioactivity of the broader pyridine (B92270) class of heterocycles. nih.gov
Antibacterial and Antifungal Activity : Studies on the isomeric furo[3,2-c]pyridine (B1313802) scaffold have shown that certain derivatives exhibit moderate to good antimicrobial activity. distantreader.org These compounds were tested against phytopathogenic bacteria such as Xanthomonas sp. and Erwinia amylovora, and filamentous fungi including Pyrenophora avenae and Fusarium graminearum. distantreader.org In a separate study, derivatives of furo[2,3-c]pyrazole, which shares the furo[2,3-c] fusion, were screened for antimicrobial properties. nih.gov One compound showed antibacterial activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL, equivalent to the control drug chloramphenicol. nih.gov Other derivatives in the same study displayed potent antifungal activity against Botrytis fabae and Fusarium oxysporum with MIC values of 6.25 µg/mL. nih.gov
Table 2: In Vitro Antimicrobial and Antifungal Activity of Furo-Fused Heterocycles
| Organism | Derivative Scaffold | Key Compound(s) | Activity (MIC) | Reference |
|---|---|---|---|---|
| Bacillus subtilis | Furo[2,3-c]pyrazole | Compound 12 | 3.125 µg/mL | nih.gov |
| Botrytis fabae | Furo[2,3-c]pyrazole | Compounds 7 & 13 | 6.25 µg/mL | nih.gov |
| Fusarium oxysporum | Furo[2,3-c]pyrazole | Compounds 7 & 13 | 6.25 µg/mL | nih.gov |
| Xanthomonas sp. | Furo[3,2-c]pyridine | Not specified | Moderate to good | distantreader.org |
Anti-inflammatory Activity Assessments (In Vitro)
Direct in vitro anti-inflammatory assays on furo[2,3-c]pyridine derivatives are limited in the available literature. However, their anti-inflammatory potential can be inferred from their activity on relevant biological targets. The inhibition of Lck, as demonstrated by related furo[2,3-d]pyrimidine derivatives, is a recognized strategy for developing anti-inflammatory agents, given the kinase's crucial role in T-cell activation. nih.govdrugbank.com
Antitumor Activity Studies (In Vitro Models and Mechanistic Insights)
The cytotoxic and antiproliferative effects of furopyridine derivatives have been evaluated across a variety of human cancer cell lines, with several studies providing insights into their mechanisms of action.
In Vitro Cytotoxicity : Derivatives of the isomeric furan[3,2-c]pyridine scaffold have demonstrated significant in vitro antitumor activity. mdpi.com One compound in particular, at a concentration of 20 µg/mL, inhibited the growth of KYSE70 and KYSE150 esophageal cancer cells by 99% after 48 hours, with an IC50 value of 0.655 µg/mL. mdpi.com The related furo[2,3-b]pyridine scaffold has also yielded compounds with potent activity against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and lung carcinoma (A549) cell lines. nih.gov Furthermore, furo[2,3-d]pyrimidine-based chalcones showed potent antiproliferative activity against a panel of 59 cancer cell lines, with mean GI50 values as low as 1.23 µM. nih.gov
Mechanistic Insights : The antitumor effects of these compounds are often linked to the inhibition of key kinases and the induction of apoptosis. For example, the anticancer activity of anilino-furo[2,3-d]pyrimidine derivatives has been correlated with their dual inhibition of EGFR/HER2. nih.govresearchgate.net Mechanistic studies showed these compounds could induce apoptosis, evidenced by a more than two-fold increase in caspase 3 and cytochrome c expression. nih.gov One derivative was found to be a highly effective apoptosis inducer, significantly increasing the population of annexin V-FITC-positive cells. nih.govresearchgate.net Other furo[2,3-d]pyrimidine derivatives targeting the PI3K/AKT pathway were shown to induce cell cycle arrest in breast cancer cells at the G0–G1 phase and trigger apoptosis. rsc.orgnih.gov
Table 3: In Vitro Antitumor Activity of Furopyridine Derivatives
| Cancer Model (Cell Line) | Derivative Scaffold | Key Compound(s) | In Vitro Potency (IC₅₀/GI₅₀) | Observed Mechanism | Reference |
|---|---|---|---|---|---|
| Esophageal (KYSE70, KYSE150) | Furan[3,2-c]pyridine | Compound 4c | IC₅₀: 0.655 µg/mL | Cytotoxicity | mdpi.com |
| NCI 59-Cell Line Panel | Furo[2,3-d]pyrimidine | Chalcone derivative (5e) | Mean GI₅₀: 1.23 µM | Antiproliferative | nih.gov |
| Breast (HS 578T) | Furo[2,3-d]pyrimidine | Compound 10b | GI₅₀: 1.51 µM | PI3K/AKT inhibition, Apoptosis, G0-G1 cell cycle arrest | rsc.orgnih.gov |
| Lung (A549) | Furo[2,3-d]pyrimidine | Ester derivative (7h) | IC₅₀: 0.5 µM | EGFR/HER2 inhibition, Apoptosis induction | nih.govresearchgate.net |
| Colorectal (HCT-116) | Furo[2,3-b]pyridine | Compound 14 | IC₅₀: 31.3 µM | CDK2 Inhibition | nih.gov |
Structure-Activity Relationship (SAR) and Structure-Functional Selectivity Relationship (SFSR) Analyses
Structure-activity relationship studies for furo[2,3-c]pyridine derivatives and their isomers, such as furo[2,3-b]pyridines and furo[3,2-c]pyridines, have demonstrated that modifications to the core structure significantly influence their biological activities. These studies often focus on the impact of different substituents on the pyridine and furan (B31954) rings.
For the related furo[2,3-b]pyridine class, the introduction of a carboxamide moiety at the 2-position has been a key area of investigation. A study that synthesized a series of furo[2,3-b]pyridine-2-carboxamides found that the nature of the substituent on the carboxamide nitrogen was critical for antiproliferative activity against various cancer cell lines. nih.gov Specifically, the presence of a phenyl carboxamide moiety was found to occupy a lipophilic pocket in the target enzyme, phosphoinositide specific-phospholipase C. nih.gov
In the context of antipsychotic activity, derivatives of furo[3,2-c]pyridine appended with an arylpiperazine moiety via a tetramethylene chain have shown significant affinity for serotonin 5-HT1 and 5-HT2 receptors, while exhibiting weak interaction with dopamine D2 receptors. nih.gov This suggests that the furo[3,2-c]pyridine ring system can serve as a scaffold for developing selective serotonin receptor ligands. nih.gov
While direct SAR data for ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate is not available, general principles suggest that the substituents on this molecule would modulate its activity. The chlorine atom at the 4-position, being an electron-withdrawing group, could influence the electronic distribution of the pyridine ring and potentially affect its binding to biological targets. The ethyl carboxylate group at the 2-position introduces a potential site for hydrogen bonding and esterase-mediated hydrolysis, which could be a factor in its metabolic stability and prodrug potential.
A summary of key SAR findings for related furo-pyridine derivatives is presented in the table below.
| Scaffold | Key Substitutions | Observed Biological Activity | Reference |
| Furo[2,3-b]pyridine | 2-Carboxamides (e.g., 3-methoxyphenylcarboxamide) | Antiproliferative (nanomolar GI50 against melanoma and breast cancer cell lines) | nih.gov |
| Furo[3,2-c]pyridine | 4-(1-piperazinyl) group linked to an imide ring | Antipsychotic (potent affinity for 5-HT1 and 5-HT2 receptors) | nih.gov |
| Furo[2,3-b]pyridine | General | Kinase inhibition | nih.gov |
Mechanistic Elucidation of Biological Interactions (e.g., formation of reactive intermediates, interaction with specific enzymes or receptors)
Mechanistic studies on furo[2,3-c]pyridine derivatives and their isomers have pointed towards several potential biological targets and modes of action.
One of the identified mechanisms of action for furo[2,3-b]pyridine derivatives is the inhibition of protein kinases. nih.gov Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. The furo[2,3-b]pyridine core can act as a "hinge binder," a common feature of many kinase inhibitors that interact with the ATP-binding site of the enzyme.
Molecular modeling studies of furo[2,3-b]pyridine-2-carboxamides with antiproliferative activity have suggested their interaction with phosphoinositide specific-phospholipase C (PI-PLC). nih.gov The proposed binding mode involves hydrogen bonding between the ligand and the amino acid residues His356, Glu341, Arg549, and Lys438 of the enzyme. nih.gov
In the realm of neuroscience, furo[3,2-c]pyridine derivatives have been shown to interact with neurotransmitter receptors. Specifically, certain derivatives exhibit high affinity for serotonin 5-HT1 and 5-HT2 receptors, while showing weak affinity for dopamine D2 receptors. nih.gov Electrophysiological studies have confirmed that these compounds can have distinct effects on dopamine neurons, suggesting that different furo-pyridine derivatives can achieve similar behavioral outcomes through different mechanisms. nih.gov
While the precise mechanism of action for this compound remains to be elucidated, the existing research on related compounds suggests potential interactions with kinases, phospholipases, or neurotransmitter receptors. The specific substitution pattern of this compound would ultimately determine its target selectivity and biological response.
The following table summarizes the elucidated mechanisms for related furo-pyridine derivatives.
| Compound Class | Biological Target/Mechanism | Implication | Reference |
| Furo[2,3-b]pyridine derivatives | Protein Kinase Inhibition (Hinge-binding) | Anticancer potential | nih.gov |
| Furo[2,3-b]pyridine-2-carboxamides | Phosphoinositide specific-phospholipase C inhibition | Antiproliferative activity | nih.gov |
| Furo[3,2-c]pyridine derivatives | Serotonin 5-HT1 and 5-HT2 receptor binding | Antipsychotic potential | nih.gov |
Emerging Applications and Future Directions of Furo 2,3 C Pyridine Compounds Excluding Clinical Human Trials
Utility as Advanced Synthetic Intermediates and Scaffolds
The furo[2,3-c]pyridine (B168854) scaffold, including derivatives like ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate, is a valuable building block in organic synthesis. The reactivity of the chlorine atom at the 4-position and the ester group at the 2-position allows for a wide range of chemical modifications, making it a versatile intermediate for creating more complex molecules.
The strategic placement of functional groups on the furo[2,3-c]pyridine core enables its use in creating diverse molecular architectures. For instance, the chlorine atom can be displaced through various nucleophilic substitution reactions, allowing for the introduction of different functional groups. Similarly, the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further points for chemical elaboration. This versatility has led to the furo[2,3-b]pyridine (B1315467) core (an isomer) being described as a "privileged structure" in drug development, suggesting a similar potential for the furo[2,3-c]pyridine scaffold. researchgate.net The synthesis of various substituted furo[2,3-b]pyridines has been explored, highlighting the chemical reactivity of this heterocyclic framework. nih.gov
The ability to functionalize the furo[2,3-c]pyridine core makes it an attractive scaffold for constructing libraries of compounds for screening in drug discovery and materials science. The development of concise, multi-gram scale syntheses for related furopyridines with functional handles for cross-coupling reactions further enhances their utility as advanced intermediates. nih.gov
Potential in Materials Science and Photophysical Applications
The fused aromatic system of furo[2,3-c]pyridines imparts them with interesting electronic and photophysical properties, making them candidates for various applications in materials science.
Organic Electronics (e.g., OLEDs)
While research on this compound itself in OLEDs is limited, studies on its isomers, particularly furo[3,2-c]pyridine (B1313802), have demonstrated significant potential. Iridium complexes based on the furo[3,2-c]pyridine ligand have been used to create highly efficient phosphorescent organic light-emitting diodes (OLEDs). acs.orgnih.gov These devices exhibit tunable emission colors across the entire visible spectrum, from greenish-blue to deep-red, with high external quantum efficiencies (EQEs). acs.orgnih.gov For example, a green OLED device achieved a record-high EQE of 30.5%. rsc.org Another study reported an EQE of 31.8% for a green phosphorescent OLED. nih.gov
These findings highlight the promise of the furopyridine core in designing efficient emitters for full-color OLED displays. acs.orgnih.gov The introduction of methoxy (B1213986) groups into the furo[3,2-c]pyridine-based iridium complex has also been explored to improve solubility for use in solution-processed OLEDs. researchgate.net Furthermore, the highly electron-deficient pyrido[3',2':4,5]furo[2,3-b]pyridine has been developed as a core structure for triplet host materials in high-efficiency green phosphorescent OLEDs. researchgate.net
| Emission Color | Max. External Quantum Efficiency (EQE) | Luminance Efficiency (cd/A) | CIE Coordinates | Reference |
|---|---|---|---|---|
| Greenish-Blue | 20.0% | 46.6 | (0.25, 0.48) | nih.gov |
| Green | 31.8% | 89.0 | (0.30, 0.58) | nih.gov |
| Greenish-Yellow | 19.9% | 71.9 | (0.43, 0.54) | nih.gov |
| Orange | 16.6% | 38.9 | (0.62, 0.37) | nih.gov |
| Red | 12.0% | 16.7 | (0.66, 0.32) | nih.gov |
| Deep-Red | 8.5% | 7.3 | (0.70, 0.29) | nih.gov |
Fluorescent Probes and Dyes
Furopyridine derivatives are being investigated as fluorophores due to their unique photophysical properties. For instance, 3-amino-furo[2,3-b]pyridine-2-carboxamides have been synthesized and proposed as novel fluorescent pH sensors in aqueous solutions. researchgate.net The fluorescence emission of these compounds is sensitive to the polarity of the solvent, shifting to longer wavelengths with increasing polarity. researchgate.net
The pyrrolo[3,4-c]pyridine derivatives, which share a similar heterocyclic core, are also promising candidates for fluorescent materials, exhibiting emission in the blue-green spectral range. researchgate.net The strong fluorescence of these compounds suggests their potential application in various fields, including materials science. researchgate.net Research into the photophysical properties of various pyranoindole isomers, which also contain a fused heterocyclic system, has shown moderate to high quantum yields (30–89%) and large Stokes shifts, making them suitable for various imaging applications. nih.gov
Development of Novel Chemical Probes for Biological Research
The furo[2,3-c]pyridine scaffold is a key component in the development of novel chemical probes for studying biological systems. These probes can be used to investigate the function of proteins and other biological molecules, and for imaging cellular processes.
The furo[2,3-c]pyridine core has been incorporated into indanone oximes to create highly potent and selective inhibitors of B-Raf, a protein kinase implicated in cancer. nih.gov Similarly, the isomeric furo[3,2-b]pyridine (B1253681) core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs). researchgate.net These findings underscore the potential of furopyridines in developing targeted therapies and chemical probes for kinase research.
In another application, a furo[3,2-c]pyridine-based photosensitizer with aggregation-induced emission (AIE) properties has been developed for the specific imaging and photodynamic ablation of Gram-positive bacteria. nih.gov This compound exhibits near-infrared emission with a high quantum yield and efficient generation of reactive oxygen species, demonstrating its potential for combating drug-resistant bacteria. nih.gov
Green Chemistry Approaches in Furopyridine Synthesis and Application
The principles of green chemistry are increasingly being applied to the synthesis of furopyridines to develop more environmentally friendly and sustainable processes. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
A clean and efficient method for the domino synthesis of functionalized benzofuro[2,3-c]pyridines has been developed using a metal-free, one-pot reaction from readily available starting materials. rsc.org This approach ingeniously forms the furan (B31954) and pyridine (B92270) rings in a single operation, reducing the number of synthetic steps and purification procedures. rsc.org
Other green chemistry strategies applicable to pyridine synthesis in general include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov The use of multicomponent reactions is another green approach that allows for the construction of complex molecules in a single step, thereby increasing atom economy and reducing waste. nih.govrasayanjournal.co.in The development of such methods for the synthesis of this compound and related compounds is an active area of research.
Future Research Perspectives and Unexplored Reactivity
The field of furo[2,3-c]pyridine chemistry is ripe with opportunities for further exploration. Future research is likely to focus on several key areas, including the development of new synthetic methodologies, the investigation of unexplored reactivity, and the expansion of applications in materials science and chemical biology.
Exploring the chemical reactivity space of the furo[2,3-c]pyridine framework remains a promising avenue. nih.gov While some functionalization methods like C-H amination and borylation have been successful on the pyridine moiety of the isomeric furo[2,3-b]pyridines, other reactions like C-H fluorination and radical C-H arylation were less efficient, indicating room for methodological improvements. nih.gov The stability of the furopyridine core under basic conditions, contrasted with the ring-opening of the furan moiety with hydrazine, suggests possibilities for selective transformations to create new scaffolds. nih.gov
Further diversification of the furo[2,3-c]pyridine scaffold through the introduction of a wider range of substituents will likely lead to new materials with tailored electronic and photophysical properties for applications in OLEDs, sensors, and probes. The development of novel chemical probes based on this scaffold will continue to provide valuable tools for understanding complex biological processes and for the identification of new therapeutic targets. Additionally, a continued focus on green and sustainable synthetic methods will be crucial for the environmentally responsible production of these valuable compounds.
Conclusion and Outlook
Summary of Key Research Findings
Research into the furo[2,3-c]pyridine (B168854) scaffold has yielded several pivotal findings that underscore its importance. The core structure is recognized as a versatile pharmacophore, a molecular framework that is biologically active and can be modified to target various physiological pathways.
Key Biological Activities of Furo[2,3-c]pyridine Derivatives:
| Biological Activity | Description |
| Anticancer | Derivatives have shown potent cytotoxic effects against various cancer cell lines, including esophageal and breast cancer. mdpi.comnih.gov |
| Antiviral | Certain furopyridine compounds have demonstrated significant antiviral properties. mdpi.com |
| Antibacterial | The related benzofuro[3,2-b]pyridine core, which shares structural similarities, has been explored for its antibacterial activity. popline.orgnih.gov |
| Antipsychotic | Furo[3,2-c]pyridine (B1313802) derivatives have been investigated for their potential in treating psychotic disorders. nih.gov |
The synthesis of the furo[2,3-c]pyridine core has been a primary focus of chemical research. Various synthetic strategies have been developed, often involving multi-step sequences or innovative cascade reactions to construct the fused heterocyclic system. semanticscholar.org For instance, the formation of a 4-chloropyridine (B1293800) moiety, a key feature of the title compound, can be achieved by treating the corresponding 4-pyridone precursor with a chlorinating agent like phosphoryl chloride. popline.orgnih.gov The ethyl carboxylate group at the 2-position is a common functional handle, often introduced to enable further molecular modifications and to study structure-activity relationships.
Current Challenges and Limitations in Furo[2,3-c]pyridine Research
Despite the promising biological activities, the advancement of furo[2,3-c]pyridine-based compounds faces several hurdles. These challenges span from synthetic accessibility to a comprehensive understanding of their biological mechanisms.
One of the primary limitations is the often-complex and low-yielding synthetic routes to specific derivatives. The construction of the furo[2,3-c]pyridine scaffold can require harsh reaction conditions and may result in mixtures of isomers, necessitating challenging purification steps. nih.gov The development of efficient, scalable, and regioselective syntheses remains a significant area of research. nih.gov
Furthermore, while a broad spectrum of biological activities has been reported for the furo[2,3-c]pyridine class, the specific structure-activity relationships (SAR) are not always well-defined. A detailed understanding of how different substituents on the furo[2,3-c]pyridine core influence biological activity and target specificity is crucial for the rational design of new therapeutic agents. For a specific compound like ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate, the lack of dedicated studies means its full potential and limitations are yet to be explored.
Future Directions and Opportunities for Innovation
The field of furo[2,3-c]pyridine research is ripe with opportunities for innovation, particularly concerning the development of novel therapeutic agents and functional materials.
Future Research Directions:
| Area of Focus | Description |
| Novel Synthetic Methodologies | Development of more efficient, atom-economical, and environmentally friendly synthetic methods for the furo[2,3-c]pyridine core. This includes the exploration of novel catalytic systems and one-pot reactions. |
| Medicinal Chemistry Exploration | Systematic exploration of the chemical space around the furo[2,3-c]pyridine scaffold to generate libraries of new derivatives. This will aid in identifying compounds with improved potency, selectivity, and pharmacokinetic properties for various diseases. |
| Elucidation of Biological Mechanisms | In-depth studies to understand the precise molecular mechanisms of action of biologically active furo[2,3-c]pyridines. This knowledge is essential for their translation into clinical candidates. |
| Materials Science Applications | Investigation of the photophysical properties of furo[2,3-c]pyridine derivatives for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. semanticscholar.org |
Specifically for this compound, future research should focus on its synthesis and biological evaluation. The presence of the chlorine atom at the 4-position offers a site for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of analogues. Investigating its potential as an anticancer, antiviral, or antibacterial agent, based on the activities of related compounds, would be a logical starting point.
Q & A
Basic Research Questions
Q. How can synthetic routes for ethyl 4-chlorofuro[2,3-c]pyridine-2-carboxylate be designed, and what key intermediates are involved?
- Methodology : A robust synthetic approach involves multi-step functionalization. For example, bromination of a precursor (e.g., methyl 3-aminothieno[2,3-c]pyridine-2-carboxylate) using CuBr in HBr, followed by coupling reactions with aryl amines (e.g., 3-chloro-4-fluoroaniline) via Buchwald-Hartwig amination. Critical intermediates include halogenated derivatives (e.g., bromothieno[2,3-c]pyridine esters) and Boc-protected amines .
- Key Parameters : Temperature control (-10°C for diazotization), catalyst selection (Pd₂(dba)₃ with BINAP ligand), and purification via silica gel chromatography (5% EtOAc/hexane) are essential for yield optimization .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : Use ¹H and ¹³C NMR in deuterated DMSO to confirm substituent positions (e.g., aromatic protons at δ 7.0–7.3 ppm for chlorophenyl groups) and ester functionalities (e.g., ethyl group triplet at δ 1.2–1.4 ppm) .
- LCMS/HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 271.8 for brominated intermediates) and isotopic patterns matching Cl/Br substituents .
- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL for structure refinement, particularly for fused-ring systems .
Advanced Research Questions
Q. How can discrepancies between computational modeling and experimental spectral data be resolved?
- Methodology :
- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using B3LYP/6-31G* basis sets) with experimental data to identify conformational mismatches.
- Torsional Angle Analysis : Cross-validate dihedral angles from X-ray structures (e.g., −179.24° for fused-ring systems) with computational models to refine force field parameters .
Q. What strategies optimize regioselectivity in functionalizing the furopyridine core?
- Methodology :
- Directing Groups : Introduce transient directing groups (e.g., sulfonamides) to steer electrophilic substitution. For example, p-toluenesulfonamide derivatives enhance C-3 selectivity in thieno[2,3-b]pyridine systems .
- Metal Catalysis : Use Pd-mediated C–H activation with ligands like BINAP to control cross-coupling sites. In methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate, Pd₂(dba)₃ enabled selective amination at the 3-position .
Q. How can metabolic pathways of this compound be predicted using in silico tools?
- Methodology :
- CYP450 Docking : Use AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP3A4), predicting hydroxylation or dealkylation sites.
- Mass Fragmentation Patterns : Compare in silico MS/MS fragmentation (e.g., m/z 249.9 for de-esterified metabolites) with experimental HRMS data from rat liver microsome assays .
Data Contradiction Analysis
Q. When crystallographic data conflicts with solution-phase NMR, how should structural assignments be prioritized?
- Resolution Workflow :
Validate Purity : Confirm sample homogeneity via HPLC (>98% purity) to exclude impurities mimicking NMR signals .
Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility (e.g., ring puckering in solution vs. rigid crystal lattice) .
Complementary Techniques : Use rotational-echo double-resonance (REDOR) NMR or solid-state NMR to bridge solution and crystal data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
